Elinogrel is a synthetically derived organic compound classified as a quinazolinedione derivative. [] It belongs to a class of pharmaceuticals known as platelet adenosine diphosphate (ADP) P2Y12 receptor antagonists. [] This classification signifies its role in inhibiting the P2Y12 receptor on the surface of platelets, effectively preventing platelet aggregation. []
Unlike other P2Y12 antagonists like clopidogrel, Elinogrel is a direct-acting antagonist, meaning it does not require metabolic activation in the liver. [] It also exhibits a reversible binding mechanism with the P2Y12 receptor, offering a faster offset of action compared to irreversible antagonists. [, ] This combination of direct action and reversibility makes Elinogrel a unique and promising candidate for further research in platelet inhibition.
While specific structural data is limited in the provided papers, Elinogrel is classified as a quinazolinedione derivative. [] This suggests its structure is based on the quinazoline-2,4(1H,3H)-dione scaffold. Further investigation into the specific modifications and substituents on this scaffold would be needed for a comprehensive analysis.
Elinogrel exerts its antiplatelet effect by selectively and competitively binding to the P2Y12 receptor on the surface of platelets. [, ] This binding event prevents ADP, a potent platelet agonist, from binding to the P2Y12 receptor. [] As a result, the downstream signaling cascade responsible for platelet activation, shape change, aggregation, and granule release is inhibited. [, , ]
Unlike thienopyridines like clopidogrel, which require metabolic activation and irreversibly bind to P2Y12, Elinogrel directly inhibits the receptor and exhibits a reversible binding profile. [, , ] This directly translates to a faster onset and offset of antiplatelet action, offering greater control over platelet inhibition. [, , ]
CAS No.: 127103-11-1
CAS No.: 1931-62-0
CAS No.: 65199-11-3
CAS No.: 645-14-7
CAS No.: 7632-10-2
CAS No.: 27233-92-7